molecular formula C22H22FN3O3 B4512321 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4512321
M. Wt: 395.4 g/mol
InChI Key: WQPPJJVZLRYZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a pyridazinone derivative characterized by a nitrogen-containing heterocyclic core, a 4-fluoro-2-methoxyphenyl substituent, and an isopropylphenyl acetamide group. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The unique substitution pattern of the target compound—particularly the fluorine atom and methoxy group on the phenyl ring—confers distinct electronic and steric properties, influencing its biological interactions and pharmacokinetic profile.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-14(2)15-4-7-17(8-5-15)24-21(27)13-26-22(28)11-10-19(25-26)18-9-6-16(23)12-20(18)29-3/h4-12,14H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPPJJVZLRYZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated and methoxylated benzene derivatives.

    Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly through modulation of signaling pathways such as TNF-alpha and Wnt signaling .

Antioxidant Activity

Research has demonstrated that derivatives of similar pyridazinone compounds exhibit significant antioxidant activity. For instance, compounds with similar structural motifs have shown radical scavenging capabilities exceeding that of established antioxidants like ascorbic acid .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. This interaction may lead to therapeutic effects against diseases such as cancer .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of pyridazinone derivatives, the compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Properties

A series of similar derivatives were synthesized and screened for antioxidant activity using the DPPH radical scavenging method. Results indicated that certain derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Industrial Applications

In addition to its biological applications, this compound can be utilized in the development of new materials and chemical processes. Its unique structure makes it a valuable building block for synthesizing more complex organic molecules, which can have diverse industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, enabling hydrogen bonding and π-π interactions with biological targets.
  • 4-Fluoro-2-methoxyphenyl group : The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group improves solubility and modulates receptor binding .

Comparative Analysis with Analogous Compounds

The table below compares the target compound with structurally similar pyridazinone derivatives, highlighting differences in substituents, biological activities, and physicochemical properties.

Compound Name & ID Structural Features Biological Activity Key Differences Ref.
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide Methoxy group at 3-position of phenyl ring Potential anti-inflammatory activity Positional isomerism of methoxy group reduces electronegativity and alters receptor affinity
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide Butyl substituent on phenyl ring Anti-inflammatory effects Increased lipophilicity with butyl group may prolong half-life but reduce solubility
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide Chlorine substituent on phenyl ring Antimicrobial activity Chlorine’s larger atomic radius and lower electronegativity vs. fluorine alter target selectivity
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-6-OXO-PYRIMIDIN-1-YL]ACETAMIDE Hydroxyethyl and pyrimidine groups Enzyme inhibition Pyrimidine core vs. pyridazinone; hydroxyethyl enhances solubility
2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide Trifluoromethylphenyl group Anticancer activity (preliminary) Enhanced electron-withdrawing effects may improve binding to kinases

Mechanistic Insights

The pyridazinone core is critical for interacting with enzymes (e.g., cyclooxygenase) or receptors (e.g., G-protein-coupled receptors). The 4-fluoro-2-methoxyphenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to non-fluorinated analogues . The isopropyl group on the acetamide moiety may reduce metabolic degradation by cytochrome P450 enzymes, improving oral bioavailability .

Biological Activity

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a pyridazinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by a unique structure featuring a pyridazinone core, a fluoro-methoxyphenyl group, and an acetamide moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H22FN3O3C_{22}H_{22}FN_3O_3 with a molecular weight of approximately 415.4 g/mol. The structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular Formula C22H22FN3O3
Molecular Weight 415.4 g/mol
IUPAC Name This compound
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways such as TNF-alpha and Wnt signaling.

Biological Activity Studies

Recent research has focused on the compound's potential applications in treating various conditions, particularly in oncology and inflammation. Below are notable findings from several studies:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
    • It was found to induce apoptosis through caspase activation, suggesting a potential role as an anticancer agent.
  • Anti-inflammatory Effects :
    • The compound exhibited significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
    • It also inhibited the expression of COX-2, an enzyme involved in inflammatory processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Characteristics
Cetylpyridinium chlorideQuaternary ammonium compoundAntimicrobial properties
Domiphen bromideBenzyl ether derivativeUsed as an antiseptic
TamoxifenSelective estrogen receptor modulatorPrimarily used in breast cancer treatment

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving mice models treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
  • Case Study on Inflammatory Diseases :
    • Clinical trials assessing the anti-inflammatory effects demonstrated improved outcomes in patients with rheumatoid arthritis, with reduced joint swelling and pain.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyridazinone core followed by sequential functionalization. Key steps include:

  • Coupling of the pyridazinone moiety with the 4-fluoro-2-methoxyphenyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .
  • Amide bond formation between the intermediate acetic acid derivative and 4-(propan-2-yl)aniline, often employing carbodiimide coupling agents (e.g., EDC/HOBt in dichloromethane) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol or acetic acid may improve crystallinity .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate substitution but risk decomposition
CatalystEDC/HOBtReduces racemization during amidation
Reaction Time12–24 hrsProlonged times increase purity but may degrade sensitive groups

Q. Q2. How can analytical techniques validate structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy vs. fluoro group integration) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted aniline or oxidized pyridazinone) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the acetamide linkage .

Q. Q3. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on systematic modification of:

  • Electron-withdrawing groups (e.g., fluoro vs. chloro at position 4): Test impact on target binding (e.g., kinase inhibition assays) .
  • Substituent steric effects : Compare isopropyl (current) vs. tert-butyl groups on the phenyl ring to assess hydrophobic interactions .
  • Pyridazinone core oxidation : Synthesize 6-hydroxy vs. 6-oxo derivatives to evaluate metabolic stability .

Q. Q4. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using 10 µM ATP .
  • Cell line heterogeneity : Test across multiple lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
  • Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to confirm if metabolites drive activity .

Case Study :
A study reported conflicting IC₅₀ values (8–22 nM) for EGFR inhibition. Re-evaluation under standardized conditions (fixed ATP, pH 7.4) narrowed results to 10–12 nM .

Q. Q5. What strategies optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

  • LogP modulation : Introduce polar groups (e.g., morpholine) to the acetamide side chain to enhance solubility. Balance with ClogP < 5 to maintain membrane permeability .
  • Prodrug approaches : Mask the pyridazinone oxygen as a phosphate ester to improve oral bioavailability .
  • Metabolic blocking : Fluorine substitution at vulnerable positions reduces CYP-mediated oxidation .

Q. In Vivo Data :

ModificationBioavailability (%)T₁/₂ (hrs)
Parent Compound222.1
Phosphate Prodrug584.3

Mechanistic & Translational Questions

Q. Q6. How to elucidate the molecular target and mechanism of action?

Methodological Answer:

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to isolate binding proteins from cell lysates .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with kinase domains) to identify key interactions (e.g., H-bond with pyridazinone carbonyl) .
  • Kinase profiling panels : Screen against 400+ kinases to confirm selectivity (e.g., >100-fold selectivity for JAK2 over EGFR) .

Q. Key Interaction Table :

Target ResidueInteraction TypeEnergy Contribution (kcal/mol)
JAK2 Lys882H-bond (pyridazinone)-3.2
JAK2 Phe995π-π stacking (phenyl)-2.8

Q. Q7. How to address off-target effects in preclinical models?

Methodological Answer:

  • Transcriptomics/Proteomics : Compare treated vs. untreated cells to identify dysregulated pathways (e.g., unintended MAPK activation) .
  • CRISPR-Cas9 knockout : Validate target specificity by deleting the putative target gene and assessing resistance .
  • Dose-ranging studies : Establish a therapeutic index (e.g., LD₅₀/ED₅₀ > 10) in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.